蒙特卢卡斯特环丙烷酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

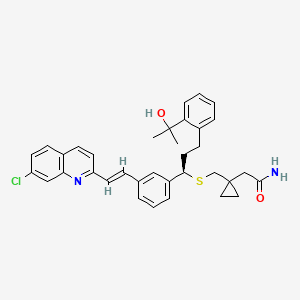

Unii-K63ldh5T7D, also known as Unii-K63ldh5T7D, is a useful research compound. Its molecular formula is C₃₅H₃₇ClN₂O₂S and its molecular weight is 585.2. The purity is usually 95%.

BenchChem offers high-quality Unii-K63ldh5T7D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-K63ldh5T7D including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

哮喘治疗

蒙特卢卡斯特环丙烷酰胺已被证明对重症哮喘患者具有良好的疗效 {svg_1}. 据观察,该药物可以减少这些患者的谵妄症状 {svg_2},这在治疗过程中可能是一项重大益处。

谵妄症状的减轻

该化合物已被研究用于减轻重症患者的谵妄症状 {svg_3}. 这种减轻机制被认为与蒙特卢卡斯特对中枢神经系统 (CNS) 中的 CysLTR1 的影响有关 {svg_4}.

在神经精神病患者中的潜在用途

目前正在进行蒙特卢卡斯特在神经精神病患者中的应用研究 {svg_5}. 该化合物通常与皮质类固醇药物联合使用,目前正在研究这种联合疗法是否对这些患者有益 {svg_6}.

肺癌治疗

研究发现,蒙特卢卡斯特可以诱导肺癌细胞凋亡诱导因子介导的细胞死亡 {svg_7}. 这表明它可能是治疗肺癌的潜在药物 {svg_8}.

化学预防技术

蒙特卢卡斯特已被研究用于开发新的化学预防技术 {svg_9}. 据观察,该药物可以降低哮喘患者的肺癌风险 {svg_10},这可能是癌症预防领域的一项重大进步。

作用机制

Target of Action

Montelukast Cyclopropaneacetamide, also known as Unii-K63ldh5T7D, primarily targets the cysteinyl leukotriene receptor type-1 (CysLTR1) . CysLTR1 plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Mode of Action

Montelukast is a selective leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of LTD4 prevents the signaling of leukotrienes, thereby reducing the symptoms of asthma .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma . By blocking the action of leukotriene D4, Montelukast interferes with these pathways, reducing inflammation and relaxing smooth muscle .

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%). It is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The molecular and cellular effects of Montelukast’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the lungs . This results in improved respiratory function and reduced symptoms in conditions such as asthma .

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by various environmental factors. For instance, the presence of allergens or exercise can trigger the release of leukotrienes, increasing the need for Montelukast’s antagonistic action . Furthermore, the drug’s effectiveness can be influenced by the individual’s metabolic rate, which can be affected by factors such as age, liver function, and the presence of other medications .

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(37)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)38-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H2,37,39)/b15-10+/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYITTCDIONXIV-TZIWLTJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866923-63-9 |

Source

|

| Record name | Montelukast cyclopropaneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST CYCLOPROPANEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K63LDH5T7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)